molecular formula C23H27N B14618607 1,2-Dibenzyl-3,4-diethyl-1,2-dihydropyridine CAS No. 60333-18-8

1,2-Dibenzyl-3,4-diethyl-1,2-dihydropyridine

Cat. No.: B14618607
CAS No.: 60333-18-8
M. Wt: 317.5 g/mol
InChI Key: KQWWDSHADRSVKN-UHFFFAOYSA-N
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Description

1,2-Dibenzyl-3,4-diethyl-1,2-dihydropyridine is an organic compound belonging to the class of dihydropyridines Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibenzyl-3,4-diethyl-1,2-dihydropyridine typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibenzyl-3,4-diethyl-1,2-dihydropyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine to a pyridine derivative.

    Reduction: Reduction can lead to the formation of tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and ethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridines depending on the reagents used.

Scientific Research Applications

1,2-Dibenzyl-3,4-diethyl-1,2-dihydropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.

    Medicine: Investigated for its potential as a therapeutic agent, especially in cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Dibenzyl-3,4-diethyl-1,2-dihydropyridine involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridines used as antihypertensive agents.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Nicardipine: Used for its vasodilatory effects.

Uniqueness

1,2-Dibenzyl-3,4-diethyl-1,2-dihydropyridine is unique due to its specific substituents, which may confer distinct pharmacological properties and potential applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

60333-18-8

Molecular Formula

C23H27N

Molecular Weight

317.5 g/mol

IUPAC Name

1,2-dibenzyl-3,4-diethyl-2H-pyridine

InChI

InChI=1S/C23H27N/c1-3-21-15-16-24(18-20-13-9-6-10-14-20)23(22(21)4-2)17-19-11-7-5-8-12-19/h5-16,23H,3-4,17-18H2,1-2H3

InChI Key

KQWWDSHADRSVKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(N(C=C1)CC2=CC=CC=C2)CC3=CC=CC=C3)CC

Origin of Product

United States

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